molecular formula C10H10N2O3 B1452912 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid CAS No. 919106-89-1

3-methoxy-2-methyl-2H-indazole-6-carboxylic acid

Cat. No.: B1452912
CAS No.: 919106-89-1
M. Wt: 206.2 g/mol
InChI Key: GMKIZCNHXPWDGI-UHFFFAOYSA-N
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Description

3-methoxy-2-methyl-2H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

3-Methoxy-2-methyl-2H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This inhibition can reduce the production of pro-inflammatory mediators like prostaglandins . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways that are crucial for cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic genes . Moreover, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit enzymes such as COX-2, reducing the synthesis of inflammatory mediators . Additionally, it can interact with nuclear receptors, influencing gene expression by acting as a transcriptional modulator. This compound can also form hydrogen bonds with specific amino acid residues in target proteins, stabilizing or destabilizing their active conformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, which may reduce its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier (SLC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. This distribution is crucial for its biological activity, as it determines the concentration of the compound at target sites.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . In the nucleus, it can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular energy metabolism and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with indole and bromoacetic acid.

    Esterification: Indole is reacted with bromoacetic acid to form indole-3-acetic acid.

    Cyclization: The indole-3-acetic acid undergoes cyclization to form 2-methyl-2H-indazole-3-carboxylic acid.

    Methoxylation: Finally, the compound is methoxylated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the above-mentioned steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

Scientific Research Applications

3-methoxy-2-methyl-2H-indazole-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2H-indazole-3-carboxylic acid
  • 3-methoxy-2-methyl-9H-carbazole
  • Indole-3-acetic acid

Uniqueness

3-methoxy-2-methyl-2H-indazole-6-carboxylic acid is unique due to its specific methoxy and carboxylic acid functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-methoxy-2-methylindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12-9(15-2)7-4-3-6(10(13)14)5-8(7)11-12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKIZCNHXPWDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-2-methyl-2H-indazole-6-carboxylic acid
Reactant of Route 2
3-methoxy-2-methyl-2H-indazole-6-carboxylic acid
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3-methoxy-2-methyl-2H-indazole-6-carboxylic acid
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3-methoxy-2-methyl-2H-indazole-6-carboxylic acid
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3-methoxy-2-methyl-2H-indazole-6-carboxylic acid

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